molecular formula C13H14O2S B14278649 Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate CAS No. 134987-94-3

Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate

Cat. No.: B14278649
CAS No.: 134987-94-3
M. Wt: 234.32 g/mol
InChI Key: CGKKKXGKGSWPMY-UHFFFAOYSA-N
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Description

Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with ethyl acetoacetate under basic conditions. The reaction typically requires a catalyst such as piperidine and is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.

    Biology: Thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound can be used in the development of new pharmaceuticals with these properties.

    Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the fabrication of organic light-emitting diodes and as a corrosion inhibitor in industrial applications

Mechanism of Action

The mechanism of action of Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative .

Comparison with Similar Compounds

Ethyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate can be compared with other thiophene derivatives such as:

Properties

CAS No.

134987-94-3

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

ethyl 7-thiophen-2-ylhepta-2,4,6-trienoate

InChI

InChI=1S/C13H14O2S/c1-2-15-13(14)10-6-4-3-5-8-12-9-7-11-16-12/h3-11H,2H2,1H3

InChI Key

CGKKKXGKGSWPMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC=CC1=CC=CS1

Origin of Product

United States

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